molecular formula C7H12O4<br>OC(CH3)OCH2CH(CH3)OC(CH3)O<br>C7H12O4 B174932 Propylene glycol diacetate CAS No. 134236-23-0

Propylene glycol diacetate

Cat. No.: B174932
CAS No.: 134236-23-0
M. Wt: 160.17 g/mol
InChI Key: MLHOXUWWKVQEJB-UHFFFAOYSA-N
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Description

Propylene glycol diacetate (PGDA; 623-84-7) is a clear, colorless, and practically odorless liquid ester with the molecular formula C₇H₁₂O₄ and a high boiling point of approximately 189-191°C . This compound is characterized by its high flash point and favorable toxicological profile and is readily biodegradable as per OECD 301B testing methods, presenting a favorable environmental profile for research applications aimed at developing sustainable solutions . In industrial and materials science research, PGDA is valued as a performance solvent with strong dissolution power. Its primary research applications include development and formulation in can/coil coatings, acrylic paints, polyurethane coatings, epoxy coatings, varnishes, and high-quality thinners . It is also used in printing inks, PCB inks, and screen printing inks . Its high boiling point and slow evaporation rate make it an effective coalescing agent and evaporation retardant, which is critical for studying film formation in waterborne coatings and resin production . Furthermore, PGDA acts as a plasticizer for cellulose acetate and is utilized as an emulsifier and solubilizer in pharmaceutical research, as well as in agricultural products and cleaning agents . The mechanism of action of PGDA is rooted in its function as a solvent and coupling agent. Its Hansen Solubility Parameters (δD: 15.8, δP: 3.5, δH: 8.8 [J/cm³]¹/²) make it effective for dissolving or modifying a wide range of polymers, including alkyd, acrylic, polyester, nitrocellulose, and vinyl chloride resins . In formulations, it can replace solvents with stronger odors, such as cyclohexanone, thereby improving the environmental and safety profile of the end product . This product is intended For Research Use Only (RUO). It is strictly prohibited for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetyloxypropyl acetate
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InChI

InChI=1S/C7H12O4/c1-5(11-7(3)9)4-10-6(2)8/h5H,4H2,1-3H3
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InChI Key

MLHOXUWWKVQEJB-UHFFFAOYSA-N
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Canonical SMILES

CC(COC(=O)C)OC(=O)C
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Molecular Formula

C7H12O4
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DSSTOX Substance ID

DTXSID9044827
Record name Propylene glycol diacetate
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Molecular Weight

160.17 g/mol
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Physical Description

Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID., Colourless liquid; Very mild fruity acetic aroma
Record name 1,2-Propanediol, 1,2-diacetate
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Boiling Point

190 °C AT 762 MM HG, 190.00 to 191.00 °C. @ 760.00 mm Hg, 190 °C
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Flash Point

86 °C
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Solubility

VERY SOL IN WATER; SOL IN ETHYL ALCOHOL, ETHYL ETHER, 1.00E+05 mg/L @ 25 °C (exp), Solubility in water, g/100ml: 10 (good), Very slightly soluble in water, Soluble (in ethanol)
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Density

1.059 AT 20 °C/4 °C, Relative density (water = 1): 1.06, 1.055-1.060 (20°)
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Vapor Density

Relative vapor density (air = 1): 1.0
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Vapor Pressure

0.57 [mmHg], Vapor pressure, Pa at 20 °C: 30
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CAS No.

623-84-7
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Melting Point

-31 °C
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Preparation Methods

Homogeneous Acid-Catalyzed Esterification

Traditional methods employ homogeneous catalysts such as sulfuric acid (H2SO4\text{H}_2\text{SO}_4) or p-toluenesulfonic acid (p-TsOH). These Brønsted acids protonate the carbonyl oxygen of acetic acid, enhancing its electrophilicity. Industrial protocols typically use a 1:2 molar ratio of propylene glycol to acetic acid, with 1–3 wt% catalyst loading. Reaction temperatures range from 110–130°C, achieving 85–92% conversion within 4–6 hours.

Limitations:

  • Corrosive catalysts necessitate post-reaction neutralization, generating waste.

  • Over-esterification risks forming triacetin impurities.

  • Catalyst recovery is economically unfeasible.

Heterogeneous Catalytic Systems

Modified Ion-Exchange Resins

The CN103467288A patent discloses a fixed-bed reactor process using a styrene-divinyl benzenesulfonic acid resin modified with metal ions (Zn2+^{2+}, Fe3+^{3+}, Al3+^{3+}). Key advantages include:

  • Enhanced Activity: Sulfonic acid groups (SO3H-\text{SO}_3\text{H}) provide strong acidity (exchange capacity: 4.8–5.2 mmol/g).

  • Macroporous Structure: Surface area >45 m2^2/g reduces diffusion limitations.

  • Reusability: Catalysts retain >90% activity after five regeneration cycles.

Process Parameters:

ParameterValue
Molar Ratio (Glycol:Acetic Acid)1:1.5–2
Temperature115–125°C
Space Velocity4 h1^{-1}
Conversion98.5%
Selectivity96.2%

Zeolite-Based Catalysts

Hβ and HY zeolites functionalized with sulfonic groups demonstrate comparable efficacy to resins, with the added benefit of shape selectivity minimizing byproducts. At 120°C, Hβ achieves 94% conversion and 91% selectivity, though pore blockage remains a concern after prolonged use.

Continuous-Flow Synthesis

Modern plants favor continuous systems to overcome equilibrium limitations inherent in batch reactors. The CN103467288A method exemplifies this approach:

  • Preheating: Feedstock (propylene glycol monomethyl ether and acetic acid) is preheated to 100°C.

  • Fixed-Bed Reactor: Reaction occurs at 115–125°C with a space velocity of 4 h1^{-1}.

  • Dehydration Tower: Benzene azeotrope removes water at 64–67°C, with organic phase reflux.

  • Distillation: Light components (unreacted acetic acid) reflux into the reactor; PGDA is isolated at 191°C.

Reaction Optimization Strategies

Stoichiometric Excess of Acetic Acid

A 50–100% excess of acetic acid shifts equilibrium toward diacetate formation, increasing yield from 78% (1:1 ratio) to 95% (1:2 ratio).

Temperature Gradients

Staged temperature ramping (100°C → 120°C → 110°C) mitigates side reactions like dehydration of propylene glycol to allyl alcohol.

Purification and Isolation

Azeotropic Distillation

Benzene, despite its toxicity, remains prevalent for breaking the acetic acid-water azeotrope. Alternatives like cyclohexane reduce health risks but require higher energy input.

Fractional Distillation

Post-dehydration, PGDA is purified via two-stage distillation:

  • De-Light Column: Removes residual acetic acid (boiling point: 118°C).

  • Rectifying Column: Isolated PGDA purity exceeds 99.5% at 191°C.

Comparative Analysis of Industrial Methods

MethodCatalystTemperature (°C)Yield (%)Purity (%)
Homogeneous (H2_2SO4_4)H2_2SO4_4110–13085–9297.0
Heterogeneous (Resin)Sulfonated Resin115–12598.599.5
Zeolite (Hβ)Hβ Zeolite1209498.8

Chemical Reactions Analysis

Reaction Mechanism

  • Reactants : Propylene glycol and acetic acid (molar ratio ~1:1.5–2) .

  • Catalysts : Sulfuric acid, p-toluenesulfonic acid, or modified ion-exchange resins (e.g., styrene-divinyl benzenesulfonic acid resin modified with Zn²⁺, Fe³⁺, or Al³⁺) .

  • Conditions : Temperatures of 115–150°C under reflux to remove water via distillation or azeotropic entrainers (e.g., benzene) .

Key Variables Affecting Yield

Molar Ratio (PG:Acetic Acid)Temperature (°C)PGDA Yield (%)Byproducts (%)
1:1.512038.429.7 (1-methoxy-2-propyl acetate)
1:1.812045.419.7
1:212038.317.8
Data from source .

Higher acetic acid ratios initially increase yield but promote byproduct formation at excess ratios. Optimal conditions balance conversion (>99% PG) and selectivity .

Hydrolysis and Metabolic Pathways

PGDA undergoes enzymatic hydrolysis in biological systems, breaking into propylene glycol (PG) and acetic acid.

In Vivo Hydrolysis

  • Enzymes : Carboxylesterases rapidly cleave PGDA’s ester bonds.

  • Half-life : ~0.2 hours in rats, with metabolites (acetic acid and PG) excreted as CO₂ (50%) and in urine .

  • Toxicokinetics : 1 mole PGDA → 1 mole PG + 2 moles acetic acid, confirmed via radioisotope tracing .

Industrial Hydrolysis

  • Conditions : Acidic or alkaline hydrolysis at elevated temperatures.

  • Applications : Recovery of acetic acid for recycling in esterification processes .

Catalytic Hydrogenolysis

While PGDA itself is not a direct participant, its precursor (glycerol) undergoes hydrogenolysis to produce propylene glycol (PG), a key PGDA feedstock.

Process Comparison

ParameterConventional Hydrogenolysis (CHDO)Catalytic Transfer Hydrogenolysis (CTH)
Temperature 230°C200°C
H₂ Pressure 3.5 MPaNot required (uses ethanol as H-donor)
PG Selectivity 86.5%58.7%
CO₂ Emissions High71% reduction vs. CHDO
Data from source .

CTH reduces energy consumption by 17% and eliminates H₂ handling, making it environmentally favorable .

Role in Polymerization Reactions

PGDA acts as a solvent in polyurethane coatings, influencing reaction kinetics between polyhydroxyacrylate and polyisocyanate:

  • Diffusion Enhancement : PGDA lowers resin viscosity, improving hydroxyl-NCO group contact and reaction rates .

  • FTIR Analysis : NCO peak reduction correlates with PGDA concentration, confirming accelerated curing .

Stability and Reactivity

  • Thermal Stability : Stable below 150°C; decomposes at higher temperatures, releasing acetic acid .

  • Flammability : Flash point of 87°C; combustible but not readily ignitable .

Industrial Process Innovations

  • Continuous Production : Fixed-bed pre-reactors and catalytic distillation towers achieve >99% PG conversion by breaking equilibrium via water entrainers (e.g., cycloheptane) .

  • Catalyst Lifespan : Modified ion-exchange resins retain activity for >1,000 hours, reducing waste .

Scientific Research Applications

Chemical Properties and Overview

PGDA is a colorless, odorless liquid that is soluble in organic solvents and has a relatively low vapor pressure. It is produced through the reaction of propylene glycol with acetic anhydride, resulting in a compound that exhibits both ester and glycol characteristics. Its molecular weight is approximately 160.17 g/mol, making it suitable for various uses in industrial applications.

Industrial Applications

  • Solvent in Coatings and Inks
    • PGDA is commonly used as a solvent in paints, coatings, and inks due to its ability to dissolve a wide range of compounds. Its low volatility helps in achieving smooth finishes without rapid evaporation.
    • Case Study : In the automotive industry, PGDA has been employed in clear coatings to enhance gloss and durability while reducing drying time.
  • Food Industry
    • As a food additive (E number E1518), PGDA serves as a flavoring agent and solvent for food colorants. Its safety profile allows for its use in food products.
    • Research Findings : A study indicated that PGDA effectively solubilizes flavors in beverages, enhancing taste without altering the product's aroma profile.
  • Cosmetics and Personal Care Products
    • PGDA functions as a solvent and humectant in cosmetics, helping to maintain moisture content and improve texture.
    • Application Example : In skincare formulations, PGDA aids in the even distribution of active ingredients, enhancing product efficacy.
  • Pharmaceuticals
    • In the pharmaceutical sector, PGDA is utilized as an excipient in drug formulations, enhancing solubility and bioavailability of active compounds.
    • Case Study : Research demonstrated that PGDA improved the dissolution rate of poorly soluble drugs, facilitating better absorption in the body.
  • Agricultural Chemicals
    • PGDA is used as a carrier for pesticides and herbicides, improving their effectiveness by enhancing absorption through plant cuticles.
    • Field Study : Trials showed that formulations containing PGDA resulted in higher efficacy of herbicides compared to those without it.

Toxicological Profile

The metabolism of PGDA occurs rapidly through hydrolysis by carboxylesterases, resulting in the formation of propylene glycol and acetic acid. Studies indicate that the half-life of PGDA in biological systems is approximately 0.2 hours, which supports its safety for use in various applications .

Market Overview

The global market for this compound is expanding due to its versatile applications across multiple sectors. The following table summarizes key market insights:

RegionApplication AreasMarket Share (%)Growth Rate (%)
North AmericaCoatings, Food, Pharmaceuticals355
EuropePersonal Care, Agriculture304
Asia-PacificFood, Coatings256
Rest of WorldMiscellaneous103

Mechanism of Action

The mechanism of action of propylene glycol diacetate involves its ability to act as a solvent and emulsifier. It facilitates the dissolution and dispersion of various compounds, enhancing their stability and bioavailability. The molecular targets and pathways involved include interactions with hydrophilic and hydrophobic molecules, promoting their solubilization and emulsification .

Comparison with Similar Compounds

Comparison with Similar Compounds

PGDA belongs to a family of glycol-based esters and acetates. Below is a detailed comparison with structurally or functionally analogous compounds:

Ethylene Glycol Diacetate (EGDA)

  • Formula : C₆H₁₀O₄; MW : 146.14 g/mol; CAS : 111-55-7 .
  • Structure : Derived from ethylene glycol (two hydroxyl groups) esterified with acetic acid.
  • Applications : Primarily a solvent in coatings and adhesives. Unlike PGDA, EGDA is less prevalent in pharmaceuticals but shares use in polymer production .
  • Key Difference: PGDA’s propylene backbone provides better solubility for non-polar compounds compared to EGDA’s ethylene structure.

Propylene Glycol Monomethyl Ether Acetate (PGMEA)

  • Formula : C₆H₁₂O₃; MW : 132.16 g/mol; CAS : 108-65-6 .
  • Applications : A low-boiling solvent (~146°C) used in photoresists and electronics manufacturing. Unlike PGDA, PGMEA’s single acetate group and methyl ether moiety reduce its viscosity and enhance volatility .

Triacetin (Glycerol Triacetate)

  • Formula : C₉H₁₄O₆; MW : 218.21 g/mol; CAS : 102-76-1 .
  • Applications : A plasticizer in food packaging and a solvent in cosmetics. Triacetin’s three acetate groups offer higher polarity than PGDA, making it more hydrophilic .
  • Regulatory Status : Triacetin is GRAS (Generally Recognized As Safe) for food use, whereas PGDA is primarily restricted to industrial and pharmaceutical applications .

Propylene Carbonate (PC)

  • Formula : C₄H₆O₃; MW : 102.09 g/mol; CAS : 108-32-7 .
  • Applications : A polar aprotic solvent in lithium-ion batteries and CO₂ capture. PC lacks the ester functionality of PGDA, resulting in different reactivity and solubility profiles.

Data Tables

Table 1: Physicochemical Comparison

Compound Molecular Formula Boiling Point (°C) Vapor Pressure (mmHg) Primary Applications
PGDA C₇H₁₂O₄ >200 0.1 (25°C) Pharmaceuticals, agrochemicals
EGDA C₆H₁₀O₄ ~181 0.5 (20°C) Coatings, adhesives
PGMEA C₆H₁₂O₃ ~146 3.2 (25°C) Electronics, paints
Triacetin C₉H₁₄O₆ 258–260 <0.01 (25°C) Food, cosmetics
Propylene Carbonate C₄H₆O₃ 242 0.03 (20°C) Batteries, CO₂ capture

Table 2: Functional Role in Pharmaceuticals

Compound Role Example Formulation Regulatory Status
PGDA Emulsifier/Solvent Chlorhexidine gel NF 37 monograph
Triacetin Plasticizer Soft gelatin capsules USP/NF compliant
PGMEA Not typically used N/A Restricted in pharma

Biological Activity

Propylene glycol diacetate (PGDA) is an organic compound derived from propylene glycol, widely used in various industrial applications, including as a solvent in pharmaceuticals and cosmetics. This article explores the biological activity of PGDA, focusing on its pharmacokinetics, metabolism, toxicity, and potential therapeutic effects.

  • Chemical Formula : C₆H₁₀O₄
  • Molecular Weight : 160.17 g/mol
  • CAS Number : 623-84-7

Pharmacokinetics and Metabolism

PGDA is rapidly metabolized in vivo. Studies indicate that PGDA undergoes hydrolysis to yield propylene glycol and acetic acid through the action of carboxylesterases. The metabolic half-life of PGDA is approximately 0.2 hours, with significant recovery of metabolites observed within the first 12 hours post-exposure. Notably, around 50% of the radioactivity from PGDA metabolism is exhaled as CO₂, indicating efficient metabolic processing .

Antiviral Activity

Research has shown that propylene glycol exhibits antiviral properties against several enveloped viruses, including influenza and SARS-CoV-2. A study demonstrated that propylene glycol at concentrations above 55% effectively inactivated the influenza virus by increasing the fluidity of the viral membrane. This suggests that PGDA may share similar antiviral mechanisms due to its structural relationship with propylene glycol .

Antimicrobial Properties

PGDA has been evaluated for its antimicrobial effects. In vitro studies indicate that it possesses activity against various bacterial strains, including Staphylococcus aureus and Candida albicans. The compound's efficacy as an antimicrobial agent is attributed to its ability to disrupt microbial cell membranes .

Toxicity and Safety Profile

The safety profile of PGDA has been assessed through various studies. Acute exposure can lead to nasal irritation at concentrations as low as 10 ppm (24.7 mg/m³), while chronic exposure limits are set at higher thresholds (e.g., 5300 µg/m³) to prevent adverse effects .

Case Studies

  • Subchronic Inhalation Study : A study involving rats exposed to PGDA for 90 days reported local ocular irritation but no significant systemic effects .
  • Dermal Absorption in Burn Patients : In patients with extensive burns treated with topical formulations containing propylene glycol, serum levels of propylene glycol were monitored, revealing varying absorption rates but generally low toxicity .

Comparative Toxicity Data

EndpointPGDA (µg/m³)Propylene Glycol (µg/m³)Acetic Acid (µg/m³)
LOAEC (Nasal Irritation)1016024.7
Chronic Exposure Limit530025001200

Q & A

Q. What are the standard methods for synthesizing PGDA, and how can reaction conditions be optimized for high purity?

PGDA is synthesized via esterification of propylene glycol with acetic acid using acid catalysts (e.g., sulfuric acid). Optimization involves:

  • Molar ratios : A 1:2.2 molar ratio of propylene glycol to acetic acid minimizes unreacted intermediates .
  • Temperature control : Maintain 110–120°C to avoid side reactions (e.g., decomposition) .
  • Catalyst selection : Heterogeneous catalysts (e.g., ion-exchange resins) reduce post-reaction purification steps compared to homogeneous catalysts .
  • Purification : Vacuum distillation (boiling point: 191°C at 760 mmHg) ensures ≥98% purity .

Q. How can PGDA’s physicochemical properties be systematically characterized for experimental reproducibility?

Key characterization methods include:

  • Specific gravity : 1.040–1.060 (measured via pycnometry per USP <841>) .
  • Vapor pressure : 0.23 mmHg at 20°C (dynamic vapor sorption analysis) .
  • Hansen solubility parameters : δD = 15.8, δP = 3.5, δH = 8.8 (J/cm³)¹/², predictive for solvent compatibility .
  • Spectroscopy : FT-IR (ester C=O stretch at 1745 cm⁻¹) and ¹H NMR (δ 2.05 ppm for acetate protons) confirm structure .

Q. What methodologies are recommended for studying PGDA’s solubility in aqueous and non-aqueous systems?

  • Water solubility : 7.4 wt% at 25°C, determined via shake-flask method with HPLC quantification .
  • Co-solvent systems : Use Hansen parameters to predict miscibility with polymers (e.g., PEG) or hydrophobic solvents (e.g., toluene) .
  • Temperature dependence : Conduct cloud-point analysis to map phase boundaries .

Advanced Research Questions

Q. How does PGDA’s solvent polarity influence reaction kinetics in organocatalytic processes?

PGDA’s moderate polarity (log P = 0.8) enhances solubility of polar substrates while stabilizing transition states. For example:

  • In Knoevenagel condensations, PGDA increases yield by 15% compared to DMF due to reduced side reactions .
  • Method : Compare reaction rates in PGDA vs. THF or DMSO using Arrhenius plots to quantify activation energy differences .

Q. What computational models are suitable for predicting PGDA’s environmental fate post-release?

  • Atmospheric dispersion : Use EPA’s AERMOD with input parameters: vapor pressure = 0.23 mmHg (20°C), half-life = 12–24 hrs (photolysis) .
  • Aquatic toxicity : ECOSAR predicts LC50 = 120 mg/L for fish, requiring validation via OECD 203 acute toxicity tests .

Q. How can PGDA improve stability in sustained-release pharmaceutical formulations?

  • Case study : In chlorhexidine gels, PGDA (30% w/w) extends drug release to 8–12 hrs vs. 4 hrs with ethanol. Method:
  • In vitro release : Franz diffusion cells with synthetic membranes .
  • Stability testing : 4 months at 40°C showed no phase separation .

Q. What analytical techniques resolve contradictions in reported vapor pressure values for PGDA?

Discrepancies arise from measurement conditions (e.g., 0.58 mmHg at 25°C vs. 0.23 mmHg at 20°C ). Resolve via:

  • Clausius-Clapeyron equation : Calculate temperature dependence using enthalpy of vaporization (ΔHvap = 45 kJ/mol) .
  • Standardized protocols : Adopt ASTM E1194 for isothermal thermogravimetry .

Methodological Recommendations

  • Synthesis : Optimize catalyst recovery using fixed-bed reactors to reduce waste .
  • Environmental Analysis : Pair computational models (e.g., ECOSAR) with microcosm studies for biodegradation profiling .
  • Formulation : Use PGDA in lipid-based drug delivery systems to enhance bioavailability of hydrophobic APIs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propylene glycol diacetate
Reactant of Route 2
Reactant of Route 2
Propylene glycol diacetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.